molecular formula C9H7FN2O B8230144 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No.: B8230144
M. Wt: 178.16 g/mol
InChI Key: HBANAFONBLEIJN-UHFFFAOYSA-N
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Description

6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The presence of a fluorine atom and a formyl group at specific positions on the ring structure imparts unique chemical properties to this compound. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Organolithium reagents, Grignard reagents

Major Products Formed

    Oxidation: 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

    Reduction: 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atom enhances its binding affinity and specificity due to its electronegativity and ability to form strong hydrogen bonds . The compound’s effects on cellular pathways can lead to apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is unique due to the specific positioning of the fluorine atom and the formyl group, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

6-fluoro-1-methylpyrrolo[3,2-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-12-4-6(5-13)9-8(12)2-7(10)3-11-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBANAFONBLEIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=N2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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